molecular formula C5H3F2NO2S B2637100 2-(Difluoromethyl)-1,3-thiazole-5-carboxylicacid CAS No. 1783954-35-7

2-(Difluoromethyl)-1,3-thiazole-5-carboxylicacid

Cat. No.: B2637100
CAS No.: 1783954-35-7
M. Wt: 179.14
InChI Key: IKIWPZTVHMTSNA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the introduction of a difluoromethyl group into a thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid
  • 2-(Methyl)-1,3-thiazole-5-carboxylic acid
  • 2-(Chloromethyl)-1,3-thiazole-5-carboxylic acid

Comparison: 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl analogue, the difluoromethyl group offers different electronic and steric effects, potentially leading to varied reactivity and biological activity.

Properties

IUPAC Name

2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-3(7)4-8-1-2(11-4)5(9)10/h1,3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIWPZTVHMTSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783954-35-7
Record name 2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
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